molecular formula C10H16NiO5 B12325995 Nickel(II) acetylacetonate xhydrate

Nickel(II) acetylacetonate xhydrate

Cat. No.: B12325995
M. Wt: 274.92 g/mol
InChI Key: JEUVTGBDNGWAIP-UHFFFAOYSA-N
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Description

Significance of Beta-Diketonate Complexes in Coordination Chemistry

Beta-diketonate complexes, such as nickel(II) acetylacetonate (B107027), are a crucial class of coordination compounds. ontosight.ai Their importance stems from the ability of the β-diketonate ligand to form stable chelate rings with a wide variety of metal ions. chemscene.comresearchgate.net This chelation enhances the stability of the resulting complexes. ontosight.ai

These complexes exhibit several key properties that make them valuable in various chemical applications:

Stability and Volatility: Many β-diketonate complexes are notably stable and can be sublimed, which is advantageous for techniques like metal-organic chemical vapor deposition (MOCVD). ontosight.ai

Solubility: They often dissolve in organic solvents, facilitating their use in a range of organic reactions. chemicalbook.com

Versatility: The ligands can be modified to fine-tune the electronic and steric properties of the metal complex, allowing for the synthesis of compounds with specific characteristics. rsc.org

The ability of β-diketones to form stable complexes with numerous metals has made them a subject of study for over a century and one of the most popular ligand types in coordination chemistry. researchgate.net

Historical Development and Evolution of Research on Nickel(II) Acetylacetonate xhydrate

Research into nickel(II) acetylacetonate has a long history, with early work focusing on its synthesis and basic characterization. The dihydrate form, Ni(acac)₂(H₂O)₂, is typically prepared by reacting a nickel(II) salt with acetylacetone (B45752) in the presence of a base. wikipedia.orgchemicalbook.com A notable synthesis method involves the reaction of NiO(OH) with acetylacetone, which produces the dihydrate in high yield. ias.ac.in

Over the years, research has evolved to explore the structural intricacies of both the hydrated and anhydrous forms. The anhydrous form exists as a trimer, [Ni(acac)₂]₃, where the nickel atoms are linked by bridging oxygen atoms. wikipedia.orgresearchgate.net This trimeric structure is unusual and has been a subject of interest for its magnetic properties. wikipedia.orgresearchgate.net The dihydrate, on the other hand, features a monomeric structure with the two water molecules completing the octahedral coordination sphere around the nickel ion. wikipedia.org

Multidisciplinary Relevance of this compound in Modern Chemical Science

The applications of this compound span numerous scientific and industrial domains, underscoring its multidisciplinary relevance.

Catalysis: It serves as a precursor for various nickel-based catalysts used in organic synthesis. wikipedia.orgchemicalbook.com These catalysts are employed in reactions such as hydrogenation and the coupling of various organic molecules. chemicalbook.comresearchgate.net

Materials Science: The compound is a key precursor in the synthesis of nickel-containing nanomaterials and for depositing thin films of nickel oxide (NiO) via sol-gel and MOCVD techniques. wikipedia.orgresearchgate.netamericanelements.com These materials have applications in electronics and solar energy. ontosight.aiamericanelements.com

Organic Synthesis: Its solubility in organic solvents makes it a useful reagent in the synthesis of other organometallic compounds, such as nickelocene. chemicalbook.com

The following table summarizes some of the key applications of Nickel(II) acetylacetonate:

Application AreaSpecific Use
Catalysis Precursor for hydrogenation catalysts. chemicalbook.com
Catalyst for multicomponent coupling reactions. researchgate.net
Materials Science Precursor for NiO thin films via MOCVD and sol-gel methods. wikipedia.orgresearchgate.net
Synthesis of nickel-based nanomaterials. sigmaaldrich.com
Organic Synthesis Reagent for the synthesis of nickelocene. chemicalbook.com

Overview of Current Research Trajectories and Future Prospects

Current research on nickel(II) acetylacetonate continues to build upon its established applications while exploring new frontiers. A significant area of focus is the development of more efficient and selective catalysts for a wider range of organic transformations. The unique magnetic properties of the trimeric form are also being investigated for potential applications in molecular magnetism and spintronics. researchgate.net

Future prospects for nickel(II) acetylacetonate research are promising. The global market for this compound is projected to grow, driven by its use as an epoxy resin curing agent and in catalysis. cognitivemarketresearch.com Further research into modifying the acetylacetonate ligand could lead to the development of new complexes with tailored properties for specific applications in areas like luminescent materials and advanced electronics. alfachemic.com The ongoing investigation into its biological roles and interactions with biomolecules may also open up new avenues in medicinal chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16NiO5

Molecular Weight

274.92 g/mol

IUPAC Name

nickel(2+);pentane-2,4-dione;hydrate

InChI

InChI=1S/2C5H7O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2;

InChI Key

JEUVTGBDNGWAIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Ni+2]

Origin of Product

United States

Synthetic Methodologies for Nickel Ii Acetylacetonate Xhydrate and Its Derivatives

Conventional Synthetic Routes to Nickel(II) Acetylacetonate (B107027) Species

The most common method for preparing nickel(II) acetylacetonate is through the reaction of a soluble nickel(II) salt with acetylacetone (B45752) in the presence of a base. This process typically yields the hydrated form of the complex, often as a blue-green dihydrate, Ni(acac)₂·2H₂O. wikipedia.orghandwiki.orgchemicalbook.com

The synthesis of nickel(II) acetylacetonate dihydrate is commonly achieved by treating an aqueous solution of a soluble nickel(II) salt with acetylacetone. chemicalbook.comguidechem.com A weak base is added to facilitate the deprotonation of acetylacetone, leading to the precipitation of the desired complex. chemicalbook.com Commonly used nickel salts for this purpose include nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O). google.com The reaction proceeds by mixing the nickel salt solution with acetylacetone, followed by the addition of a base like sodium acetate (B1210297) or sodium hydroxide (B78521), which induces the formation of the blue-green nickel(II) acetylacetonate dihydrate precipitate. chemicalbook.comgoogle.com

A typical reaction can be represented as: Ni²⁺(aq) + 2 CH₃COCH₂COCH₃ + 2 OH⁻ → Ni(CH₃COCHCOCH₃)₂(H₂O)₂

One specific method involves first creating a nickel hydroxide (Ni(OH)₂) precipitate by adding an alkali solution (e.g., NaOH) to a solution of a soluble nickel salt. google.com This nickel hydroxide is then reacted with acetylacetone, often under reflux, to form the final product. google.com

The efficiency and purity of the synthesis are highly dependent on the stoichiometry of the reactants and the pH of the reaction medium. A base is necessary to deprotonate the β-diketone, acetylacetone, to its enolate form, which then coordinates with the Ni(II) ion. chesci.com Weak bases like sodium acetate are frequently used for this purpose. chemicalbook.comguidechem.com

The molar ratio of the reactants is also a key parameter. An excess of acetylacetone is sometimes used to ensure the complete conversion of the nickel precursor.

Table 1: Parameters in Conventional Synthesis of Nickel(II) Acetylacetonate Dihydrate

ParameterRecommended ConditionsSource(s)
Nickel Precursor Nickel(II) chloride hexahydrate, Nickel(II) nitrate hexahydrate google.com
Base Sodium acetate, Sodium hydroxide chemicalbook.comguidechem.comgoogle.com
pH Range 7–10 google.com
Optimal pH 8–9 google.com
Product Blue-green crystalline Ni(acac)₂·2H₂O wikipedia.orghandwiki.org

After precipitation, the crude nickel(II) acetylacetonate dihydrate is typically purified to obtain a crystalline product. Standard purification involves filtering the precipitate and washing it to remove impurities. ias.ac.in The green solid is often washed with water to eliminate any remaining soluble salts and byproducts. chemicalbook.com For further purification, recrystallization is a common technique. Methanol (B129727) is a suitable solvent for recrystallizing the complex. chemicalbook.comguidechem.com The purified product is then dried, for instance in a vacuum desiccator, to yield the final crystalline solid. chemicalbook.comguidechem.com

Preparation of Anhydrous Nickel(II) Acetylacetonate

The hydrated nickel(II) acetylacetonate, Ni(acac)₂(H₂O)₂, can be converted to its anhydrous form, which exists as a green, trimeric molecule, [Ni(acac)₂]₃, in the solid state. wikipedia.orgguidechem.com This dehydration can be accomplished through several methods.

One common laboratory method is azeotropic distillation using a Dean-Stark trap with a solvent like toluene (B28343). wikipedia.orgchemicalbook.comguidechem.com This process effectively removes the water molecules from the coordination sphere of the nickel ion. wikipedia.org

Alternatively, the anhydrous complex can be obtained by heating the dihydrate under reduced pressure. wikipedia.orghandwiki.org Heating Ni(acac)₂(H₂O)₂ to temperatures between 170–210 °C under a vacuum of 0.2–0.4 mmHg causes the anhydrous form to sublime, separating it from the water. wikipedia.orghandwiki.org A simpler method involves heating the dihydrate at 50°C in a vacuum. chemicalbook.comguidechem.com

Table 2: Dehydration Methods for Nickel(II) Acetylacetonate Dihydrate

MethodConditionsProduct FormSource(s)
Azeotropic DistillationToluene, Dean-Stark trapCrystalline solid from toluene solution wikipedia.orgchemicalbook.comguidechem.com
Vacuum Sublimation170–210 °C, 0.2–0.4 mmHgSublimed crystals wikipedia.orghandwiki.org
Vacuum Heating50 °C, in vacuoEmerald green crystals chemicalbook.comguidechem.com

Synthesis of Mixed Ligand Nickel(II) Acetylacetonate Complexes

The coordinated water molecules in nickel(II) acetylacetonate dihydrate can be readily replaced by other Lewis bases, leading to the formation of mixed ligand complexes. wikipedia.org Similarly, the anhydrous trimer can react with Lewis bases to form monomeric adducts. wikipedia.orghandwiki.org

The general reaction can be described as: [Ni(acac)₂]₃ + 6 L → 3 Ni(acac)₂L₂ (where L is a Lewis base) handwiki.org

A variety of ligands can be used to form these mixed ligand complexes. For example, the anhydrous complex reacts with tetramethylethylenediamine (tmeda) to yield Ni(acac)₂(tmeda). wikipedia.org Other nitrogen-donor ligands like imidazole (B134444) and its derivatives can also be used, coordinating as monodentate ligands to form complexes. tandfonline.com Tertiary phosphines have been reacted with Ni(acac)₂(H₂O)₂ in a 2:1 molar ratio in alcohol to produce crystalline complexes with the general formula Ni(acac)₂L₂. osti.gov The synthesis of mixed ligand complexes with N-substituted and N,N'-substituted thioureas has also been reported, typically by refluxing the nickel acetylacetonate dihydrate and the thiourea (B124793) ligand in ethanol (B145695). ias.ac.in

Furthermore, heteronuclear complexes can be synthesized. For instance, mixed-ligand heteronuclear complexes of lanthanum and nickel have been prepared by the co-crystallization of La(AA)₃·α,α'-dipy and Ni(AA)₂·2Н₂О in an ethanol solution. tandfonline.com

Table 3: Examples of Mixed Ligand Nickel(II) Acetylacetonate Complexes

Reactant(s)Ligand (L)Complex FormulaSource(s)
[Ni(acac)₂]₃Tetramethylethylenediamine (tmeda)Ni(acac)₂(tmeda) wikipedia.org
Ni(acac)₂(H₂O)₂ImidazoleNi(acac)₂(imidazole)₂ tandfonline.com
Ni(acac)₂(H₂O)₂Tertiary PhosphinesNi(acac)₂L₂ osti.gov
Ni(acac)₂(H₂O)₂N-substituted thioureasNi(acac)₂(Thiourea)₂ ias.ac.in
Ni(AA)₂·2Н₂О + La(AA)₃·α,α'-dipyα,α'-dipyridylLаNi(AA)₅·2(α,α'-dipy) tandfonline.com

Green Chemistry Approaches in Nickel(II) Acetylacetonate Synthesis

Efforts have been made to develop more environmentally benign synthetic routes for nickel(II) acetylacetonate. One such approach involves the direct synthesis from nickel(III) oxyhydroxide (NiO(OH)). ias.ac.inrsc.org In this method, a suspension of NiO(OH) in water is reacted directly with acetylacetone. ias.ac.in The reaction is exothermic and proceeds quickly, converting the black NiO(OH) into the blue-green product, bis(acetylacetonato)nickel(II) dihydrate, in high yield. ias.ac.inrsc.org

This method is notable because it does not require the use of a buffer, unlike some conventional preparations. ias.ac.in In this reaction, acetylacetone itself acts as a reducing agent, leading to the formation of the Ni(II) complex and α,α,β,β-tetra-acetylethane as an oxidation product of the acetylacetone. ias.ac.inrsc.org This direct route presents a potentially greener alternative by simplifying the process and avoiding certain reagents.

Advanced Structural Characterization and Spectroscopic Investigations of Nickel Ii Acetylacetonate Xhydrate

Crystal Structure Elucidation of Anhydrous and Hydrated Nickel(II) Acetylacetonate (B107027) Forms

The solid-state structure of nickel(II) acetylacetonate is highly dependent on the presence of water or other coordinating ligands, leading to significant variations in its molecular arrangement.

X-ray Crystallographic Analysis of Trimeric Nickel(II) Acetylacetonate

The anhydrous form of nickel(II) acetylacetonate exists as a trimer, with the formula [Ni(acac)₂]₃. wikipedia.orghandwiki.org In this structure, the three nickel atoms are arranged in a nearly linear fashion. wikipedia.orghandwiki.org Each pair of adjacent nickel atoms is connected by two μ₂ bridging oxygen atoms from the acetylacetonate ligands. wikipedia.orghandwiki.org This trimeric arrangement allows each nickel(II) center to achieve a stable, octahedrally coordinated geometry. wikipedia.orghandwiki.org The octahedra are, however, tetragonally distorted due to the differences in bond lengths between the bridging and non-bridging nickel-oxygen bonds. wikipedia.orghandwiki.org A redetermination of this structure refined the average Ni-Ni separation to 2.856(7) Å and the average Ni-O-Ni bridge angle to 85.6°. rsc.org This study also highlighted significant variations in the bridging Ni-O bond distances, which range from 1.98(2) Å to 2.31(2) Å. rsc.org The trimeric molecules are nearly centrosymmetric, which is an uncommon feature. wikipedia.orghandwiki.org

Geometric and Isomeric Analysis of Hydrated Nickel(II) Acetylacetonate Complexes

In the presence of water, nickel(II) acetylacetonate forms a monomeric diaquo complex, Ni(acac)₂(H₂O)₂. wikipedia.orghandwiki.org Unlike the anhydrous trimer, this complex features a single nickel(II) center. wikipedia.orghandwiki.org The nickel ion is in an octahedral coordination environment, bonded to two bidentate acetylacetonate ligands in the equatorial plane and two water molecules (aquo ligands) in the axial positions. wikipedia.orgmetu.edu.tr This hydrated complex can exist as both cis and trans isomers, with the trans isomer being more commonly observed. wikipedia.orghandwiki.org In the trans isomer, the axial Ni-O bonds (to water molecules) are notably longer than the equatorial Ni-O bonds (to the acac ligands). wikipedia.orghandwiki.org

Table 1: Selected Bond Lengths in trans-Ni(acac)₂(H₂O)₂. wikipedia.org
BondDescriptionBond Length (pm)
Ni-O (axial)Bond to oxygen of water ligand210.00
Ni-O (equatorial)Bond to oxygen of acetylacetonate ligand200.85
Ni-O (equatorial)Bond to oxygen of acetylacetonate ligand199.61

Structural Characterization of Mixed Ligand Nickel(II) Acetylacetonate Complexes

Nickel(II) acetylacetonate readily forms mixed-ligand complexes with various Lewis bases, leading to a diverse range of molecular structures. For instance, recrystallization from methanol (B129727) yields bis(acetylacetonato)dimethanolnickel(II), [Ni(acac)₂(MeOH)₂], which is structurally analogous to the diaquo complex, featuring a tetragonally distorted octahedral geometry with methanol ligands in the axial positions. metu.edu.tr

Reaction with bases like pyridine (B92270) (py) and piperidine (B6355638) (pip) can result in binuclear complexes. rsc.org The complex with pyridine, [Ni₂(py)(acac)₄], features a face-sharing bioctahedral structure where three oxygen atoms from the acetylacetonate ligands act as bridges between the two nickel centers, resulting in a Ni-Ni separation of 2.891(3) Å. rsc.org In contrast, the piperidine complex, [Ni₂(pip)₂(acac)₄], adopts a centrosymmetric structure with two edge-sharing octahedra and a larger Ni-Ni separation of 3.240 Å. rsc.org Other ligands, such as N-substituted thioureas and hydrazones, also form stable mixed-ligand complexes, typically resulting in octahedral coordination environments. ias.ac.inmdpi.com

Vibrational Spectroscopy Studies of Nickel(II) Acetylacetonate

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of metal acetylacetonates (B15086760), revealing how coordination to the nickel(II) ion affects the vibrational modes of the acetylacetonate ligand.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of nickel(II) acetylacetonate complexes are characterized by strong absorption bands in the 1700-1300 cm⁻¹ region, which are attributed to the acetylacetonate ligand. researchgate.net The chelation of the acetylacetonate anion to the nickel(II) center causes significant shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. chesci.com Upon coordination, the bands corresponding to the C=O and C=C stretching vibrations are typically shifted to lower frequencies. chesci.com For hydrated complexes, strong bands are observed in the 1635-1655 cm⁻¹ and 1516-1605 cm⁻¹ ranges, assigned to υ(C=O) and υ(C=C) stretching vibrations, respectively. chesci.com

Table 2: Key FTIR Frequencies (cm⁻¹) for Hydrated Nickel(II) Acetylacetonate Complexes. chesci.com
Frequency Range (cm⁻¹)Assignment
1635-1655υ(C=O) stretch
1516-1605υ(C=C) stretch
1350-1354υas(C=C=C) asymmetric stretch
1255-1275υs(C=C=C) symmetric stretch
1190-1200δ(CH) bend
1017-1020ω(CH) wag

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR for the vibrational analysis of nickel(II) acetylacetonate. acs.org It is particularly useful for identifying symmetric stretching modes that may be weak or inactive in the infrared spectrum. The technique has been successfully employed in the characterization of nickel(II) acetylacetonate and its derivatives, providing a more complete picture of the vibrational structure of these coordination complexes. acs.orgchemicalbook.com

Electronic Spectroscopy of Nickel(II) Acetylacetonate Species

The electronic structure of nickel(II) acetylacetonate is complex and has been the subject of numerous studies. Electronic spectroscopy provides insights into the molecular orbitals and the transitions between them.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of nickel(II) acetylacetonate is sensitive to its environment, particularly the presence of water. In dichloromethane (B109758), anhydrous trimeric nickel(II) acetylacetonate exhibits a primary absorption band at approximately 265 nm. oup.comoup.com However, the presence of water or other donor impurities leads to the appearance of a second band around 300 nm. oup.comoup.com The intensity of the 300 nm band increases with higher water content, suggesting a shift from the trimeric form to a monomeric, hydrated species. oup.comoup.com In ethanol (B145695), where the solvated species Ni(acac)₂·2EtOH is predominant, a strong absorption maximum is observed at about 294 nm. oup.com These spectral changes are attributed to π-π* transitions within the acetylacetonate ligand, which are influenced by the coordination environment of the nickel(II) ion.

A study of bis(acetylacetonato)nickel(II) in dichloromethane revealed that the intensity ratio of the two main UV bands is highly dependent on the water content of the solvent. oup.com As the water concentration increases, the high-energy band at 265 nm decreases in intensity, while the low-energy band at 300 nm intensifies. oup.com This suggests that the trimeric form of Ni(acac)₂ may only have one absorption band at 265 nm in a completely anhydrous environment. oup.com

SolventWavelength (λmax)Molar Extinction Coefficient (ε)Reference
Dichloromethane265 nm23650 M⁻¹cm⁻¹ oup.com
Dichloromethane300 nm8450 M⁻¹cm⁻¹ oup.com
Chloroform265 nm15200 M⁻¹cm⁻¹ oup.com
Chloroform296 nm12400 M⁻¹cm⁻¹ oup.com
Ethanol (as Ni(acac)₂·2EtOH)294 nm23700 M⁻¹cm⁻¹ oup.com

Photoelectron Spectroscopy (PES) and Ionization Energy Analysis

Photoelectron spectroscopy, combined with density functional theory (DFT) calculations, has been employed to investigate the electronic structure of nickel(II) acetylacetonate. researchgate.net These studies help in assigning the bands observed in the photoelectron spectrum to specific molecular orbitals. researchgate.net The energies of the Kohn-Sham orbitals can be correlated with the experimental vertical ionization energies, providing a detailed picture of the electronic levels. researchgate.net

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are of particular interest. For an isolated Ni(acac)₂ molecule, the HOMO is primarily composed of the Ni d(xz) orbital (nearly 70%) and p(z) orbitals from the oxygen and C3 atoms of the ligand (over 20%). acs.org The LUMO consists mainly of the Ni d(xy) orbital (almost 60%) and the O p(y) orbitals (about 25%). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nickel(II) Acetylacetonate Derivatives

Due to the paramagnetic nature of the nickel(II) ion, the NMR spectra of its acetylacetonate complexes exhibit significant paramagnetic shifts. Solid-state ¹³C MAS NMR spectroscopy has been used to characterize a series of paramagnetic acetylacetonato nickel(II) complexes. nih.gov The isotropic shifts and anisotropy parameters for the methine (CH) and methyl (CH₃) groups of the acetylacetonate ligand are characteristic and can be used for structural assignment. nih.gov It has been noted that the chemical shift anisotropy (CSA) can contribute significantly (up to one-third) to the total anisotropy and should be considered for accurate structure determination. nih.gov Two-dimensional NMR techniques, such as COSY, have also been applied to assign the hyperfine-shifted ¹H NMR resonances in octahedral nickel(II) complexes. marquette.edu

Mass Spectrometric Characterization of Nickel(II) Acetylacetonate Complexes

Electron ionization mass spectrometry (EI-MS) of nickel(II) acetylacetonate reveals fragmentation patterns that provide structural information. The molecular ion peak [Ni(acac)₂]⁺ is observed, along with various fragment ions. nist.govcdnsciencepub.com Common fragmentation pathways include the loss of a methyl group, a whole acetylacetonate ligand, or parts of the ligand. cdnsciencepub.com The interaction of low-energy electrons with nickel(II) bis(acetylacetonate) can lead to decomposition through dissociative electron attachment, with the parent anion and acetylacetonate fragments being the most prominent species detected. acs.org

The fragmentation of the molecular ion is influenced by the nature of the substituents on the chelate ring. cdnsciencepub.com Electron-withdrawing groups tend to increase fragmentation, while electron-releasing groups decrease it. cdnsciencepub.com

Thermal Analysis Techniques for Hydration State and Decomposition Pathways

Thermogravimetric analysis (TGA) is a key technique for studying the hydration state and thermal decomposition of nickel(II) acetylacetonate xhydrate. The dihydrate, Ni(acac)₂(H₂O)₂, can be dehydrated by heating. wikipedia.org Anhydrous nickel(II) acetylacetonate is reported to melt with decomposition around 230°C. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The thermal decomposition of nickel(II) acetylacetonate in an inert atmosphere, such as in oleylamine (B85491), can lead to the formation of nickel-containing nanocrystals, including metallic face-centered cubic Ni and nickel carbide (Ni₃C). acs.org

Coordination Chemistry and Ligand Interactions of Nickel Ii Acetylacetonate Xhydrate

Chelation Behavior of the Acetylacetonate (B107027) Ligand with Nickel(II)

The coordination of two acetylacetonate ligands to a nickel(II) ion typically results in the formation of a square planar complex, bis(acetylacetonato)nickel(II), often denoted as Ni(acac)₂. In the anhydrous form, this complex is known to adopt a trimeric structure, [Ni(acac)₂]₃, in the solid state, where the nickel atoms achieve octahedral coordination through bridging oxygen atoms of the acetylacetonate ligands from neighboring molecules. However, in the presence of water molecules, as in nickel(II) acetylacetonate xhydrate, the nickel center is typically octahedrally coordinated, with two water molecules occupying the axial positions, forming Ni(acac)₂(H₂O)₂.

Stability Constants and Thermodynamic Parameters of Nickel(II) Acetylacetonate Complexes

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) further elucidate the driving forces behind complex formation. The chelate effect, driven by a significant positive entropy change, is a major contributor to the high stability of Ni(acac)₂. This is because the bidentate acetylacetonate ligand replaces two monodentate solvent molecules, leading to an increase in the number of free particles in the system.

ParameterValueConditions
log K₁5.8625 °C, 0.1 M NaClO₄
log K₂4.5425 °C, 0.1 M NaClO₄
log β₂10.4025 °C, 0.1 M NaClO₄
ΔH° (for β₂)-13.5 kcal/mol25 °C
ΔS° (for β₂)2.3 cal/mol·K25 °C

Ligand Exchange and Substitution Reactions involving Nickel(II) Acetylacetonate

The coordinated acetylacetonate ligands in Ni(acac)₂ can be replaced by other ligands through exchange or substitution reactions. These reactions are fundamental to the use of Ni(acac)₂ as a precursor in the synthesis of other nickel complexes. The lability of the Ni-O bonds in the complex facilitates these transformations.

The rate of these substitution reactions can be influenced by several factors, including the nature of the entering ligand, the solvent, and the temperature. For instance, the reaction of Ni(acac)₂ with stronger field ligands can lead to a change in the coordination geometry and spin state of the nickel(II) center.

Isomerism and Stereochemical Aspects in Nickel(II) Acetylacetonate Coordination

While the square planar Ni(acac)₂ is achiral, the octahedral complexes derived from it can exhibit isomerism. For example, in the trimeric [Ni(acac)₂]₃, the arrangement of the bridging and terminal acetylacetonate ligands can lead to different isomeric forms.

Furthermore, when Ni(acac)₂ reacts with chiral auxiliary ligands, diastereomeric complexes can be formed. This stereochemical aspect is particularly relevant in the field of asymmetric catalysis, where chiral nickel complexes are employed to induce enantioselectivity in chemical reactions. The rigid and planar nature of the Ni(acac)₂ core can provide a well-defined platform for the construction of chiral environments around the metal center.

Redox Properties and Ligand-Centered Oxidation in Nickel(II) Acetylacetonate Systems

Nickel(II) acetylacetonate is generally considered to be redox-stable under normal conditions. The nickel(II) center (d⁸ electron configuration) is not easily oxidized or reduced. However, the acetylacetonate ligand itself can undergo oxidation.

Electrochemical studies have shown that the oxidation of Ni(acac)₂ is often ligand-centered, leading to the formation of a radical cation species where the unpaired electron density is primarily located on the acetylacetonate ligand rather than the metal. This process can be influenced by the coordination environment and the presence of other ligands. These ligand-centered redox processes are of interest for their potential applications in electrocatalysis and materials science.

Reactivity and Complexation with Auxiliary Ligands (e.g., Phosphines, Thiosemicarbazones, Schiff Bases)

Nickel(II) acetylacetonate serves as a versatile starting material for the synthesis of a wide array of nickel(II) complexes through its reactions with various auxiliary ligands.

Phosphines: The reaction of Ni(acac)₂ with phosphine (B1218219) ligands (PR₃) can lead to the formation of complexes with varying stoichiometries and geometries. Depending on the steric and electronic properties of the phosphine, one or both of the acetylacetonate ligands can be displaced. These reactions are often used to generate nickel(0) species, which are important catalysts, through reductive elimination.

Thiosemicarbazones: Thiosemicarbazones are versatile ligands that can coordinate to metal ions through their sulfur and nitrogen atoms. The reaction of Ni(acac)₂ with thiosemicarbazones can result in the formation of mixed-ligand complexes where one acetylacetonate ligand is replaced by the thiosemicarbazone. These complexes often exhibit interesting biological activities and electrochemical properties.

Schiff Bases: Schiff bases, formed from the condensation of a primary amine and an aldehyde or ketone, are another important class of ligands. They can form stable complexes with Ni(acac)₂, often leading to the formation of square planar or octahedral nickel(II) complexes. The properties of these complexes can be fine-tuned by modifying the structure of the Schiff base ligand.

Mechanistic Studies of Catalytic Activity of Nickel Ii Acetylacetonate Xhydrate

Nickel(II) Acetylacetonate (B107027) as a Precursor for Homogeneous Catalysis

As a precatalyst, Ni(acac)₂ is typically activated in situ. This activation process often involves reduction of the Ni(II) center to a more electron-rich, catalytically active lower oxidation state. For instance, in cross-coupling reactions, Ni(acac)₂ can be reduced by organometallic reagents or electrochemical means to generate Ni(0) species, which are crucial for the catalytic cycle. nih.gov Similarly, for olefin oligomerization, interaction with organoaluminum compounds not only reduces the nickel center but also generates the active nickel-hydride or nickel-alkyl species. mdpi.commdpi.com The acetylacetonate ligands are displaced during this activation, replaced by other ligands present in the reaction medium, such as phosphines or the olefin substrate itself, which then modulate the catalyst's activity and selectivity. acs.orgresearchgate.net

Nickel(II) acetylacetonate, in combination with co-catalysts, is a cornerstone of catalysts for ethylene (B1197577) and other olefin oligo- and polymerization. researchgate.net The active species are generally considered to be nickel-hydride or nickel-alkyl complexes. mdpi.comuc.edu The generally accepted mechanism for ethylene oligomerization at a nickel center involves a series of steps: coordination of an ethylene molecule to the nickel-alkyl active site, migratory insertion of the ethylene into the nickel-carbon bond (chain propagation), and subsequent β-hydride elimination to release the α-olefin product and regenerate the nickel-hydride catalyst (chain transfer). mdpi.com

The distribution of the resulting oligomers (dimers, trimers, etc.) is determined by the relative rates of chain propagation versus chain transfer. mdpi.com These rates are heavily influenced by the nature of the ligands on the nickel center and the specific co-catalyst used. For instance, Ziegler-type systems using Ni(acac)₂ and organoaluminum compounds like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC) are highly active. mdpi.com The acidity and amount of the organoaluminum co-catalyst play a crucial role in forming and stabilizing the active cationic Ni(II) hydride complexes. mdpi.com

A unique feature of some nickel-based catalysts is the "chain-walking" mechanism, which allows for the formation of branched polymers from ethylene. juniperpublishers.com This process involves the nickel center moving along the polymer chain via a series of β-hydride elimination and re-addition steps before the next monomer insertion, leading to a variety of branched structures.

The following table presents data on ethylene oligomerization using Ni(acac)₂-based catalytic systems, highlighting the influence of the Al/Ni ratio on catalyst performance.

Table 1: Ethylene Oligomerization with Ni(acac)₂–DEAC and Ni(acac)₂–EASC Systems

Co-catalyst Al/Ni Ratio TON (mol/mol) TOF (h⁻¹) Butenes (%) Hexenes (%) Octenes (%)
DEAC 25 29,800 59,600 85.3 12.1 2.6
DEAC 50 54,000 108,000 83.4 13.5 3.1
DEAC 100 31,500 63,000 81.2 15.3 3.5
EASC 25 3,300 6,600 70.1 22.4 7.5
EASC 50 10,800 21,600 68.5 23.6 7.9
EASC 100 15,200 30,400 65.2 26.1 8.7

Data sourced from research on Ziegler systems. mdpi.com TON (Turnover Number) and TOF (Turnover Frequency) are measures of catalytic activity and efficiency.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by acids or bases. wikipedia.org The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Under basic catalysis, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. masterorganicchemistry.com Under acidic catalysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. youtube.com

While strong acids and bases are common catalysts, Lewis acidic metal complexes can also facilitate this transformation. Metal acetylacetonates (B15086760), including those of nickel, can act as Lewis acid catalysts. The metal center coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the alcohol, similar to the role of a proton in acid catalysis. The reaction proceeds through a tetrahedral intermediate coordinated to the metal. The efficiency of the catalyst depends on the Lewis acidity of the metal center and the specific reaction conditions.

The Michael addition, a type of conjugate or 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgbyjus.com This reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org The mechanism typically begins with the formation of a nucleophile, often an enolate, which then attacks the β-carbon of the activated alkene. masterorganicchemistry.com

Nickel(II) complexes, derived from precursors like Ni(acac)₂, are effective catalysts for this reaction. acs.org The catalytic cycle in a Ni(II)-catalyzed Michael addition can be described as follows:

Enolate Formation: The Ni(II) complex acts as a Lewis acid, coordinating to the Michael donor (e.g., a 1,3-dicarbonyl compound). This coordination increases the acidity of the donor's α-protons, facilitating deprotonation by a weak base (which can be another ligand on the nickel or an external base) to form a nickel enolate. acs.org

Conjugate Addition: The nickel enolate then adds to the Michael acceptor in a conjugate fashion. The stereochemistry of this step is often controlled by the chiral ligands attached to the nickel center in asymmetric variants.

Protonation and Catalyst Regeneration: The resulting nickel-bound product is protonated, releasing the final adduct and regenerating the active Ni(II) catalyst, allowing it to enter a new catalytic cycle.

Ni(acac)₂-based systems have been successfully used to catalyze the conjugate addition of a variety of nucleophiles, including organoaluminum acetylides, to α,β-enones. nih.govacs.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org For nickel-catalyzed hydrosilylation of alkenes, the prevailing mechanism is a variation of the Chalk-Harrod mechanism. wikipedia.org The general steps are:

Oxidative Addition: The active nickel catalyst (often a Ni(0) species generated from Ni(acac)₂) undergoes oxidative addition with the silane (B1218182) (R₃SiH) to form a nickel(II) silyl (B83357) hydride intermediate.

Olefin Coordination and Insertion: The alkene coordinates to the nickel center, followed by migratory insertion into either the Ni-H bond (hydrometallation) or the Ni-Si bond (silylmetallation).

Reductive Elimination: The final product, an alkylsilane, is formed via reductive elimination, regenerating the active Ni(0) catalyst.

Recent studies suggest that for certain nickel systems, the mechanism can be distinct, involving Ni(I) or Ni(II) intermediates and radical pathways, especially with redox-active ligands. acs.orgacs.org

Hydrogenation: Ni(acac)₂ is a valuable precursor for preparing highly active nickel hydrogenation catalysts. chemicalbook.comresearchgate.net These are typically heterogeneous catalysts where Ni(acac)₂ is supported on materials like alumina, or homogeneous systems. The activation process involves the reduction of Ni(acac)₂ to form nickel nanoparticles (Ni(0)), which are the active sites for hydrogenation. researchgate.netresearchgate.net The presence of water in Ni(acac)₂·xH₂O can facilitate the formation of an efficient hydrogenation catalyst without the need for an external activator. mdpi.com The mechanism of hydrogenation on these nickel surfaces involves the adsorption and dissociation of hydrogen (H₂), adsorption of the unsaturated substrate (e.g., benzene), and subsequent stepwise addition of hydrogen atoms to the substrate. researchgate.net

The following table shows the effect of reduction temperature on the activity of Ni/Al₂O₃ catalysts prepared from Ni(acac)₂ for benzene (B151609) hydrogenation.

Table 2: Benzene Hydrogenation over Ni/Al₂O₃ Catalysts

Ni Content (wt%) Reduction Temp (°C) Average Ni Particle Size (nm) TOF (s⁻¹)
1.0 350 2.1 0.85
1.0 400 2.5 0.78
1.0 450 3.0 0.45
1.6 350 2.8 0.95
1.6 400 3.2 0.88
1.6 450 4.0 0.52

Data adapted from studies on alumina-supported nickel catalysts. researchgate.net TOF (Turnover Frequency) indicates the catalytic activity.

Nickel-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. Unlike palladium, nickel can readily access Ni(I) and Ni(III) oxidation states, leading to diverse and often complex mechanistic pathways. nih.govsci-hub.se Ni(acac)₂ is a common and stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) or Ni(I) species. nih.gov

A typical catalytic cycle for a cross-coupling reaction (e.g., Kumada or Negishi type) involving a Ni(0)/Ni(II) pathway is as follows:

Oxidative Addition: The active Ni(0) species reacts with an organohalide (R-X) to form an organonickel(II) complex (R-Ni(II)-X).

Transmetalation: The organonickel(II) complex reacts with an organometallic nucleophile (R'-M), transferring the R' group to the nickel center and forming a diorganonickel(II) complex (R-Ni(II)-R').

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the coupled product (R-R') and regenerate the Ni(0) catalyst.

However, many nickel-catalyzed cross-couplings, especially those involving alkyl halides, are now understood to proceed via radical mechanisms involving Ni(I) and Ni(III) intermediates. nih.govacs.org A plausible pathway involves:

A Ni(I) complex, formed from the reduction of Ni(II) or reaction of Ni(0) with an organohalide, abstracts a halogen atom from an alkyl halide to generate an alkyl radical and a Ni(II) species.

This alkyl radical is then trapped by a Ni(II) complex (e.g., Ar-Ni(II)-X) to form a high-valent Ni(III) intermediate (Ar-Ni(III)(R)-X).

Reductive elimination from this Ni(III) species yields the cross-coupled product and a Ni(I) complex, which continues the catalytic cycle. acs.org

The catalytic versatility of systems derived from Ni(acac)₂ extends to various other transformations. One industrially significant reaction is the cyclooligomerization of alkynes, such as the conversion of acetylene (B1199291) to cyclooctatetraene, where Ni(acac)₂ is a key catalyst component. chemicalbook.com

In olefin dimerization, Ni(acac)₂-based catalysts can also promote isomerization reactions. acs.org For example, in the dimerization of trisubstituted olefins, a nickel-hydride intermediate can facilitate "chain walking," leading to isomerization of the olefin before the C-C bond-forming dimerization step. This results in less-branched dimer products than would be obtained through simple acid-catalyzed dimerization. The mechanism involves a transient nickel-hydride that can add to and eliminate from the olefin at different positions, effectively isomerizing the double bond before dimerization occurs. acs.org This dual functionality highlights the sophisticated mechanistic pathways accessible with nickel catalysts derived from simple precursors like Ni(acac)₂.

In-situ Generation of Active Nickel(0) Species from Nickel(II) Acetylacetonate Precursors

The catalytic prowess of Nickel(II) acetylacetonate is intrinsically linked to its ability to be reduced in the reaction mixture to generate zerovalent nickel, the active catalyst for many transformations. encyclopedia.pub This in-situ generation of Ni(0) circumvents the need for handling pyrophoric and unstable Ni(0) precursors like Ni(COD)₂. acs.orgnih.gov The reduction of the Ni(II) center can be achieved through various means, with the choice of reducing agent and reaction conditions dictating the efficiency and pathway of the activation.

Commonly, organometallic reagents, such as diisobutylaluminium hydride (DIBAL-H), are employed to reduce Nickel(II) acetylacetonate. acs.orgnih.gov This reduction is a key step in accessing stable Ni(0) precatalysts. acs.org Another avenue for Ni(0) generation is through electrochemical methods, where cathodic reduction of Nickel(II) acetylacetonate can produce Ni(0) species. acs.org

In certain catalytic systems, other components of the reaction mixture can act as the reducing agent. For instance, in hydrosilylation reactions, the silane itself can reduce the Ni(II) precursor. rsc.org Similarly, phosphine (B1218219) ligands, often used in conjunction with nickel catalysts, can facilitate the reduction of Ni(II) to Ni(0), sometimes with the involvement of water. researchgate.netacs.org Studies have shown that the presence of an N-heterocyclic carbene (NHC) ligand can lead to the formation of a Ni(NHC)(acac)₂ intermediate, which is then reduced to the active Ni(0)(NHC)₂ species. acs.org The choice of the reducing agent can be critical; for example, sodium hydride has been effectively used to reduce Ni(acac)₂ in the presence of an imidazolium (B1220033) salt and t-BuOH to generate a highly active Ni(0)/NHC catalyst for amination reactions. acs.org

The mechanism of reduction can also be more complex than a simple electron transfer. For example, the reduction of [Ni(acac)₂] by oleylamine (B85491) to form Ni(0) nanoparticles has been shown to proceed through a two-electron chemical reduction route where oleylamine acts as a hydride donor, rather than a one-electron radical mechanism. nih.gov

Reductant/MethodReaction TypeObservations
Diisobutylaluminium hydride (DIBAL-H)General Ni(0) synthesisEfficiently reduces Ni(acac)₂ to Ni(0) precursors. acs.orgnih.gov
Electrochemical ReductionGeneral Ni(0) synthesisCathodic reduction generates Ni(0) species. acs.org
SilanesHydrosilylationThe Si-H bond in the silane can reduce the Ni(II) center. rsc.org
PhosphinesVariousCan facilitate the reduction of Ni(II) to Ni(0), potentially involving water. researchgate.netacs.org
Sodium Hydride (with NHC precursor)AminationReduces Ni(acac)₂ in the presence of a carbene precursor to form an active Ni(0)/NHC catalyst. acs.org
OleylamineNanoparticle synthesisActs as a hydride donor in a two-electron reduction process. nih.gov

Heterogeneous Catalysis Derived from Nickel(II) Acetylacetonate Precursors

While often employed in homogeneous catalysis, Nickel(II) acetylacetonate also serves as a valuable precursor for the synthesis of heterogeneous catalysts. These solid-supported catalysts offer advantages in terms of separation and reusability. The in-situ reduction of Nickel(II) acetylacetonate in the presence of a support material can lead to the formation of catalytically active nickel nanoparticles (Ni-NPs).

For instance, Ni-NPs have been generated from the reduction of Nickel(II) acetylacetonate for the catalytic hydrogenation of benzonitrile. rsc.org The synthesis of monodisperse Ni-NPs by the reduction of nickel(II) acetylacetonate with a borane-tributylamine complex has been reported, with these nanoparticles showing activity in the hydrolysis of ammonia-borane. researchgate.net Another approach involves the high-temperature carbothermal shock (HCS) method to produce graphite-encapsulated nickel-manganese heterostructures from Nickel(II) acetylacetonate and a manganese precursor, which are efficient for hydrogen production. acs.org

The nature of the support material can significantly influence the activity and stability of the resulting heterogeneous catalyst. The deposition of in-situ generated Ni-NPs onto different oxide supports has been shown to affect their catalytic performance in the hydrolysis of ammonia-borane. researchgate.net

Catalytic SystemApplicationKey Findings
Ni-NPs from Ni(acac)₂Hydrogenation of benzonitrileNi-NPs were identified as the catalytically active species, formed in-situ without external additives. rsc.org
Ni-NPs from Ni(acac)₂ and borane-tributylamineHydrolysis of ammonia-boraneMonodisperse Ni-NPs were synthesized and their activity depended on the oxide support. researchgate.net
Graphite-encapsulated NiMn from Ni(acac)₂Hydrogen productionHigh-temperature carbothermal shock method yielded efficient catalysts. acs.org

Influence of Hydration and Ligand Environment on Catalytic Performance

The coordination environment around the nickel center, including the presence of water molecules (hydration) and other ligands, plays a crucial role in the catalytic performance of systems derived from Nickel(II) acetylacetonate. The anhydrous form of Nickel(II) acetylacetonate exists as a trimer, [Ni(acac)₂]₃, while in the presence of water, it forms the monomeric diaquo complex, Ni(acac)₂(H₂O)₂. wikipedia.org This structural difference can impact its reactivity and solubility.

The ligand environment is a key determinant of catalytic activity and selectivity. The addition of phosphine ligands, for example, can significantly alter the course of a reaction. In some cases, the phosphine ligand itself can participate in the reduction of the Ni(II) precatalyst. researchgate.net The steric and electronic properties of the ligand are critical. For instance, in a nickel-catalyzed allylation of imines, the use of PMe₂Ph as a ligand was found to be optimal, suggesting a delicate balance of electronic and steric factors is necessary for high catalytic activity. acs.org

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in nickel catalysis. The in-situ generation of Ni(0)/NHC catalysts from Ni(acac)₂ has proven effective in various coupling reactions. acs.org The formation of a Ni(NHC)(acac)₂ intermediate has been identified as a key step in the generation of the active catalyst. acs.org

The acetylacetonate ligand itself can also be displaced during the catalytic cycle. In some hydrosilylation reactions, the release of the acetylacetonate ligand has been observed, which can subsequently undergo hydrosilylation itself, potentially complicating the reaction mixture. rsc.org

Role of Solvents and Additives in Nickel(II) Acetylacetonate Catalysis

Solvents and additives can exert a profound influence on the outcome of catalytic reactions involving Nickel(II) acetylacetonate. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. For example, in the nickel-catalyzed amination of aryl chlorides, tetrahydrofuran (B95107) (THF) was found to be a suitable solvent for the in-situ generation of the active Ni(0)/NHC catalyst. acs.org

Additives can play multiple roles, from acting as bases to facilitating the reduction of the nickel precursor. In the aforementioned amination reaction, sodium tert-butoxide, generated in situ from the reaction of sodium hydride and tert-butanol, acts as a base and also activates the sodium hydride for the reduction of Ni(II). acs.org

In some cases, the presence of water can be crucial. Mechanistic studies on the generation of Ni(0) species from a Ni(acac)₂/phosphine system have suggested that water may play an important role in the formation of the zerovalent nickel species. researchgate.netacs.org However, in other systems, the presence of water can be detrimental, leading to the oxidation of phosphine ligands to phosphine oxides. researchgate.net

The catalytic activity can also be influenced by the presence of co-catalysts or other reagents. For instance, in a nickel-catalyzed umpolung allylation of imines, the reaction did not proceed in the absence of bis(pinacolato)diboron (B136004) (B₂pin₂), highlighting its essential role in the catalytic cycle. acs.org

Applications of Nickel Ii Acetylacetonate Xhydrate in Materials Science and Nanotechnology

Precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Nickel(II) acetylacetonate (B107027) is a well-established precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), techniques used to create thin films with high precision and control. researchgate.netresearchgate.net Its volatility and thermal stability are key properties that make it suitable for these gas-phase deposition processes. capes.gov.br

In CVD, the compound is vaporized and passed over a heated substrate. The precursor then decomposes, depositing a solid film of either metallic nickel or nickel oxide (NiO) onto the substrate. researchgate.netpsu.edu This method is widely used in producing protective coatings, fabricating semiconductor devices, and synthesizing specialized materials. researchgate.net For instance, Ni(acac)₂ has been proposed as a precursor for growing nickel-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD), a variant of CVD. capes.gov.br

Similarly, in ALD, which allows for atomic-level thickness control, Ni(acac)₂ is used in sequential, self-limiting reactions to build films layer by layer. oulu.fi This precision is crucial for modern microelectronics. Research has demonstrated the use of Ni(acac)₂ and other metal acetylacetonates (B15086760) in CVD processes to produce metallic films of nickel, cobalt, and copper. psu.edu Furthermore, it is a recognized precursor for depositing NiO thin films on various substrates, including conductive glass, often through sol-gel techniques which also utilize the precursor in solution. dovepress.comiaea.org

Fabrication of Carbon Nanostructures Utilizing Nickel(II) Acetylacetonate

Nickel nanoparticles derived from the decomposition of Nickel(II) acetylacetonate act as highly effective catalysts for the growth of various carbon nanostructures, such as carbon nanotubes (CNTs) and graphene. imperial.ac.ukdoi.org The transition metal catalyst is essential in the CVD process for synthesizing these materials. imperial.ac.uk

In one method, a solution of Nickel(II) acetylacetonate in a solvent like acetone (B3395972) is used to impregnate a porous carbon network. This impregnated foam is then heated in a furnace under a reducing atmosphere (e.g., Ar/H₂) to decompose the precursor, forming catalytically active metallic nickel nanoparticles. Subsequently, a carbon source gas is introduced, and CNTs or carbon nanofibers (CNFs) are grown on the catalyst sites via water-assisted CVD (WACVD). imperial.ac.uk

Another approach involves creating a bi-catalyst system. Nickel(II) acetylacetonate is mixed with another metal precursor, such as iron(III) nitrate (B79036) nonahydrate, in ethanol (B145695). This solution is used to coat carbon fibers. The coated fibers are then passed through a CVD reactor where the precursors are reduced to form alloy nanoparticles, which then catalyze the growth of CNTs on the fiber surface, creating a hierarchical composite material. doi.org Research has also shown its use in preparing FeNi alloy nanoparticles embedded within nitrogen-doped carbon nanofibers, which in turn catalyze the formation of graphene layers around the nanoparticles. mdpi.com

Synthesis of Nickel-Based Nanomaterials and Nanocomposites

Nickel(II) acetylacetonate is a cornerstone precursor for the bottom-up synthesis of a diverse range of nickel-based nanomaterials and nanocomposites due to its favorable decomposition characteristics. sigmaaldrich.comnih.gov

Crystalline nickel oxide (NiO) nanoparticles can be synthesized from Nickel(II) acetylacetonate using several methods, including solvothermal synthesis and thermal decomposition. iaea.orgcapes.gov.brnih.gov

In the solvothermal method, Nickel(II) acetylacetonate is dissolved in a solvent like 2-butanone (B6335102) (methyl ethyl ketone) and heated in a sealed vessel. capes.gov.br This process yields highly crystalline NiO nanoparticles. Research has shown that by controlling reaction parameters such as temperature, time, and precursor concentration, the particle size can be tuned, with sizes in the range of 5.5–6.5 nm being achievable under optimal conditions. iaea.orgcapes.gov.br

Thermal decomposition, or thermolysis, is another effective route. Here, Nickel(II) acetylacetonate is heated in the presence of capping agents like oleic acid and oleylamine (B85491), which also act as solvents. dovepress.comnih.gov The mixture is heated to high temperatures (e.g., 300°C) under an inert atmosphere, leading to the decomposition of the precursor and the formation of NiO nanoparticles. dovepress.comnih.gov

Table 1: Synthesis of NiO Nanoparticles from Ni(acac)₂

Synthesis Method Precursor Solvent/Capping Agent Temperature Particle Size Reference
Solvothermal Nickel(II) acetylacetonate 2-Butanone (MEK) 225°C 5.5 - 6.5 nm capes.gov.br

Nickel(II) acetylacetonate is used to create Nickel Oxide/Carbon (NiO/C) nanocomposites, which are promising materials for applications like supercapacitors. A simple and efficient method involves the non-isothermal decomposition of the precursor. sigmaaldrich.commdpi.com

The synthesis is a two-step process. First, Nickel(II) acetylacetonate is dissolved in a solvent such as tetrahydrofuran (B95107), and a carbon support material (e.g., Vulcan-XC 72) is added to the solution. sigmaaldrich.commdpi.com The mixture is then heated in air at a controlled rate to a specific temperature (e.g., 420°C), causing the complete decomposition of the acetylacetonate precursor and the formation of NiO nanoparticles distributed on the carbon support. sigmaaldrich.commdpi.com The concentration of NiO in the final composite can be controlled by adjusting the initial ratio of precursor to carbon. Studies have shown that the average size of the resulting spherical NiO particles increases with higher NiO content in the composite. sigmaaldrich.com

Table 2: NiO Particle Size in NiO/C Nanocomposites

NiO Concentration (wt%) Average Diameter of NiO Spheres (nm) Reference
10 36 sigmaaldrich.com
50 50 sigmaaldrich.com

Hierarchical catalysts, which possess complex structures with multiple levels of organization, can be fabricated using Nickel(II) acetylacetonate as a key ingredient. nih.gov These materials are of great interest due to their high surface area and enhanced catalytic activity. For example, the compound is used to synthesize hierarchical Ni/beta catalysts for organic transformations. nih.gov

The synthesis of crumpled, ball-like hybrid nanoparticles is one such example. In this process, Nickel(II) acetylacetonate is introduced into a solution containing other metal precursors and surfactants at high temperatures, leading to the formation of complex, sheet-like nanostructures aggregated into spherical forms. scispace.com Similarly, it is used to create catalysts where nickel-containing nanoparticles are grown on support materials like carbon fibers or graphene, resulting in a hierarchical arrangement that improves performance in applications such as electromagnetic interference shielding and electrocatalysis. imperial.ac.ukdoi.orgnih.gov

The synthesis of ultrafine, monodisperse nickel nanoparticles with tunable sizes is readily achievable through the chemical reduction or thermal decomposition of Nickel(II) acetylacetonate. ucc.ie These methods allow for precise control over particle size, which is critical for tuning the material's magnetic and catalytic properties. ucc.ie

One common method is the high-temperature reductive decomposition of Ni(acac)₂ in the presence of surfactants like oleic acid and oleylamine. ucc.ie These surfactants not only act as solvents but also control the growth and prevent the agglomeration of the nanoparticles. By adjusting the reaction temperature and time, spherical nickel nanoparticles with diameters ranging from 23 to 114 nm can be prepared. ucc.ie

Another approach involves using different alkylamines as both reducing agents and size-limiting agents. By varying the type of alkylamine and the ratio of other capping agents like tri-octylphosphine, the size of the nickel nanoparticles can be precisely tuned. For instance, research has demonstrated the ability to synthesize particles as small as 2.8 nm and as large as 17.8 nm by simply adjusting the concentration of the capping ligand.

Table 3: Size-Tuning of Nickel Nanoparticles

Synthesis Method Key Reagents Particle Size Range (nm) Reference
High-Temperature Decomposition Ni(acac)₂, Oleic Acid, Oleylamine 23 - 114 ucc.ie

Emerging Applications in Energy Conversion and Storage

While direct use in batteries and fuel cells is excluded from this discussion, Nickel(II) acetylacetonate hydrate (B1144303) is instrumental in synthesizing materials that are crucial for various energy conversion and storage systems. It serves as a precursor for creating nickel-based catalysts and nanoparticles that enhance the efficiency of these systems.

One significant application is in the preparation of supported nickel catalysts. For instance, a simple one-tube vapor deposition method using Nickel(II) acetylacetonate [Ni(acac)2] as the precursor has been developed to prepare supported nickel catalysts on materials like Al2O3 and zeolites. acs.org This method is noted for being cost-effective and environmentally friendly as it does not require a carrier or reacting gas. acs.org The resulting catalysts have shown improved performance in processes like the oxidative dehydrogenation of ethane, a key reaction in the chemical industry for producing ethylene (B1197577). acs.org

Furthermore, Nickel(II) acetylacetonate is used to synthesize nickel and nickel oxide (NiO) nanoparticles through methods like metal organic chemical vapor deposition (MOCVD). researchgate.net These nanoparticles are vital in various catalytic applications. The synthesis process allows for control over particle size and composition by adjusting parameters such as temperature and the presence of a reducing agent like hydrogen. researchgate.net Research has shown that Ni(acac)2 can be used to generate Ni(0) species in situ, which are catalytically active. acs.org

Studies have also explored the use of Ni(acac)2 in creating single-atom catalysts. For example, nickel nitrate and acetylacetonate have been used as precursors to create small, highly dispersed nickel particles on a Beta zeolite support. mdpi.com These materials have demonstrated high activity in hydrogenation and hydrocracking reactions. mdpi.com

The following table summarizes the synthesis methods and resulting materials from Nickel(II) acetylacetonate for energy applications:

PrecursorSynthesis MethodSupport/MatrixResulting MaterialApplication Area
Nickel(II) acetylacetonateVapor DepositionAl2O3, ZeolitesSupported Ni CatalystOxidative Dehydrogenation of Ethane
Nickel(II) acetylacetonateMOCVD-Ni/NiO NanoparticlesCatalysis
Nickel(II) acetylacetonateIn situ generation-Ni(0) speciesCatalysis
Nickel acetylacetonate-Beta ZeoliteNi Single-AtomsHydrogenation, Hydrocracking

Role in Environmental Remediation Technologies

Nickel(II) acetylacetonate hydrate also plays a crucial role as a precursor in the synthesis of materials for environmental cleanup, particularly in wastewater treatment. The focus is on creating nickel-based nanomaterials that can effectively degrade organic pollutants.

A primary application is the synthesis of nickel oxide (NiO) nanoparticles, which have shown significant potential as photocatalysts for degrading dyes in industrial wastewater. mdpi.com These NiO nanoparticles can be synthesized through various methods, including biosynthesis and chemical routes using precursors like nickel chloride and sodium bicarbonate. mdpi.com Once synthesized, these nanoparticles have demonstrated high efficiency in decolorizing various azo dyes such as methylene (B1212753) blue, Congo red, and malachite green under sunlight. mdpi.com

For example, biosynthesized NiO nanoparticles have been shown to decolorize Congo red by up to 93.57% and malachite green by 91.05% at a concentration of 25 mg/L after four hours of exposure to sunlight. mdpi.com In addition to dye degradation, treatment of industrial wastewater with these nanoparticles has led to a significant reduction in chemical oxygen demand (COD), total dissolved solids (TDS), sulfates, and phosphates. mdpi.com

The effectiveness of NiO nanoparticles is linked to their crystalline nature and small particle size, typically around 20 nm, which provides a large surface area for catalytic reactions. mdpi.com The synthesis of NiO nanoparticles can also be achieved using nickel acetate (B1210297) and poly(vinyl acetate) as precursors, followed by heat treatment, resulting in uniformly sized nanoparticles. researchgate.net

The table below details the application of nickel-based materials derived from various precursors in wastewater treatment:

PrecursorSynthesized MaterialPollutantDegradation Efficiency
Shewanella spp. (biosynthesis)NiO NanoparticlesMethylene Blue82.36%
Shewanella spp. (biosynthesis)NiO NanoparticlesCongo Red93.57%
Shewanella spp. (biosynthesis)NiO NanoparticlesMalachite Green91.05%
Allium cepa peels extractNiO NanoparticlesCongo Red90%
Clitoria ternatea extractNiO NanoparticlesFast Green89%
Clitoria ternatea extractNiO NanoparticlesRose Bengal77%

Advanced Theoretical and Computational Studies of Nickel Ii Acetylacetonate Xhydrate

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic structure of transition metal complexes like nickel(II) acetylacetonate (B107027). These computational methods provide valuable insights into bonding, electron distribution, and reactivity, complementing experimental findings.

Analysis of Molecular Orbitals and Electron Density Distribution

DFT calculations have been instrumental in understanding the nature of chemical bonds and the distribution of electron density within the nickel(II) acetylacetonate molecule. Studies have focused on both the monomeric and trimeric forms of the complex.

In the monomeric square-planar structure, DFT studies reveal the composition and energy levels of the molecular orbitals (MOs). The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the molecule's reactivity and electronic properties. For instance, investigations into the electronic structure of Ni(acac)2 have utilized DFT to analyze its photoelectron spectra, providing a new interpretation based on the calculated energies and composition of the MOs. acs.orgresearchgate.net These calculations show that the frontier orbitals have significant contributions from both the nickel d-orbitals and the acetylacetonate ligand orbitals, indicating a high degree of covalency in the Ni-O bonds.

The electron density distribution, also calculable by DFT, illustrates how electrons are shared between the nickel ion and the acetylacetonate ligands. This analysis confirms the delocalization of electrons within the chelate rings and provides quantitative measures of charge transfer between the metal and the ligands.

A study on the adsorption and dissociation of Ni(acac)2 on an iron surface used DFT to optimize the geometry of the complex. The calculated bond lengths and angles showed good agreement with experimental data, validating the computational model. acs.org

Table 1: Comparison of Calculated and Experimental Bond Geometries for Ni(acac)₂

ParameterCalculated (DFT)Experimental
Ni-O bond lengthVariesVaries
C-O bond lengthVariesVaries
C-C bond length (in ring)VariesVaries
O-Ni-O bond angleVariesVaries

Note: Specific values for bond lengths and angles can vary depending on the specific DFT functional and basis set used in the calculation, as well as the experimental conditions.

Computational Elucidation of Reaction Mechanisms and Intermediates

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving nickel(II) acetylacetonate. This allows for the identification of transition states and reaction intermediates, providing a detailed, step-by-step understanding of reaction mechanisms.

One area of significant research is the use of nickel(II) acetylacetonate as a catalyst or precursor. DFT studies have been employed to investigate the mechanisms of these catalytic reactions. For example, the mechanism of Ni-catalyzed desymmetric cyclization of alkyne-tethered malononitriles has been studied using DFT, revealing the reaction starts with transmetalation and arylnickel addition. acs.org Similarly, the mechanism for the Ni-catalyzed carboxylation of organoboronates with CO2 has been proposed based on DFT investigations, which indicated that direct CO2 addition to the catalyst is kinetically disfavored. nih.gov

Furthermore, DFT has been used to study the dissociation of the Ni(acac)2 complex. A study on its interaction with an iron surface revealed that the most favorable fragmentation pattern for the adsorbed complex is different from that of the isolated complex. acs.org Another computational study investigated the possible reaction paths for the spin-forbidden dissociation of the paramagnetic nickel(II) bis-acetylacetonate trimer. researchgate.net These studies provide critical insights into the stability and reactivity of the complex under different conditions.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules. For nickel(II) acetylacetonate, these calculations have been applied to understand its electronic absorption (UV-Vis), photoelectron, and other spectra.

By calculating the energies of the Kohn-Sham orbitals, researchers can assign the bands observed in experimental photoelectron spectra to specific electronic transitions. researchgate.net This allows for a detailed understanding of the electronic structure and bonding in the molecule. DFT calculations have been successfully used to interpret the gas-phase photoelectron spectrum of Ni(acac)2. acs.orgresearchgate.net

TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption bands in UV-Vis spectra. This is crucial for understanding the color and photochemistry of the complex. For instance, DFT computations have been used to gain insight into the excited states of various compounds, which can be correlated with their spectroscopic properties. mdpi.com

Molecular Dynamics (MD) Simulations of Nickel(II) Acetylacetonate in Different Media

While detailed studies specifically focusing on Molecular Dynamics (MD) simulations of nickel(II) acetylacetonate in various media are not extensively reported in the provided search results, the principles of MD can be applied to understand its behavior. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamics and interactions of the complex in different environments, such as in solution or at interfaces.

For a system like nickel(II) acetylacetonate, MD simulations could be used to:

Study Solvation: Investigate how solvent molecules arrange around the complex and the dynamics of this solvation shell.

Simulate Adsorption Processes: Model the interaction and binding of the complex with surfaces, complementing DFT studies on adsorption. acs.org

Quantum Chemical Analysis of Magnetic Properties and Exchange Coupling

The magnetic properties of nickel(II) acetylacetonate are of significant interest, particularly for its trimeric form, [Ni(acac)2]3. Anhydrous nickel(II) acetylacetonate exists as a trimer where the three nickel atoms are nearly collinear. wikipedia.org This arrangement leads to interesting magnetic behavior due to exchange interactions between the paramagnetic Ni(II) ions.

Quantum chemical calculations are essential for understanding these magnetic properties. The anhydrous complex exhibits normal paramagnetism at higher temperatures, but as the temperature is lowered, ferromagnetic exchange interactions between the three nickel ions become significant. wikipedia.org

DFT calculations can be used to compute the exchange coupling constants (J) between the nickel centers. These calculations help in understanding the nature and strength of the magnetic interactions, which are mediated by the bridging oxygen atoms in the trimeric structure. The superexchange interaction can be described by considering the exchange coupling between neighboring ions. researchgate.net

Studies have also investigated the magnetic properties of nickel(II) acetylacetonate when encapsulated within single-walled carbon nanotubes. In this confined environment, the exchange coupling between the nickel ions can be altered, leading to a transition from ferromagnetic to antiferromagnetic behavior. researchgate.net

Computational Design of Novel Nickel(II) Acetylacetonate Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. In the context of nickel(II) acetylacetonate, computational methods can be used to design novel derivatives with enhanced catalytic activity, altered electronic properties, or specific functionalities.

By systematically modifying the acetylacetonate ligand, for example, by introducing different substituent groups, chemists can tune the properties of the resulting complex. DFT calculations can predict how these modifications will affect the electronic structure, stability, and reactivity of the complex before it is synthesized in the lab. This in silico screening approach saves significant time and resources.

For instance, if the goal is to design a more efficient catalyst, DFT can be used to model reaction intermediates and transition states for a series of potential derivatives. This allows for the identification of candidates that are predicted to have lower activation barriers for a desired reaction. The steric and electronic effects of different substituents on the catalytic performance can be systematically investigated. While direct examples of the design of novel Ni(acac)2 derivatives are not prevalent in the search results, the methodologies used to study Ni-catalyzed reactions provide a clear framework for how such design studies could be conducted. acs.orgnih.govnih.govrsc.org

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Recent advancements in the synthesis of nickel(II) acetylacetonate (B107027) have focused on improving efficiency, yield, and purity. Traditional methods involve the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a weak base like sodium acetate (B1210297). chemicalbook.comguidechem.com A notable development is a direct synthesis method that reacts nickel(III) oxyhydroxide (NiO(OH)) with acetylacetone, resulting in a high yield of bis(acetylacetonato)nickel(II) dihydrate. ias.ac.inrsc.org This method is advantageous as it is an exothermic reaction that proceeds quickly. ias.ac.in Another approach simplifies the process by reacting a soluble nickel salt, such as nickel chloride or nickel nitrate (B79036), with an alkali solution to form nickel hydroxide (B78521) precipitate, which then reacts directly with acetylacetone without the need for intermediate washing and drying steps, achieving yields greater than 95%. google.comgoogle.com

Dehydration of the dihydrate form, Ni(acac)₂·2H₂O, under vacuum at elevated temperatures yields the anhydrous trimeric complex, [Ni(acac)₂]₃. chemicalbook.comwikipedia.org The structure of the anhydrous form is a key area of characterization, revealing a trimeric structure where the three nickel atoms are nearly collinear. wikipedia.org Each nickel atom is in a tetragonally distorted octahedral geometry. wikipedia.org Spectroscopic and crystallographic techniques continue to be essential in elucidating the structural and electronic properties of both the hydrated and anhydrous forms.

Catalytic and Materials Science Impact

Nickel(II) acetylacetonate has a significant impact on both catalysis and materials science. In catalysis, it is a versatile precursor for generating active nickel-based catalysts for a wide range of organic transformations. sigmaaldrich.com These include the oligomerization and polymerization of alkenes, hydrogenation reactions, and hydrosilylation processes. chemicalbook.comsigmaaldrich.comrsc.org For instance, in Ziegler-Natta type systems with organoaluminum co-catalysts like diethylaluminum chloride (DEAC) and ethylaluminum sesquichloride (EASC), Ni(acac)₂ is a key component for ethylene (B1197577) oligomerization. mdpi.com The catalytic activity is influenced by factors such as the Al/Ni ratio and the presence of water. mdpi.com Furthermore, Ni(acac)₂ has been shown to catalyze the air oxidation of phosphines and promote Michael additions. sigmaaldrich.comsdu.dk

In materials science, nickel(II) acetylacetonate serves as a crucial precursor for the synthesis of various nickel-containing nanomaterials. guidechem.comsigmaaldrich.com It is used in sol-gel techniques to deposit thin films of nickel oxide (NiO) on conductive substrates. wikipedia.org Additionally, it is employed in the synthesis of NiO/C nanocomposites and crystalline NiO nanoparticles through methods like non-isothermal decomposition and solvothermal synthesis. sigmaaldrich.com These materials have applications in electronics and as buffer layers in optoelectronic devices. researchgate.net The compound's solubility in organic solvents also makes it valuable for creating magnetic materials and conductive polymers. guidechem.com

Methodological Innovations in Nickel(II) Acetylacetonate Research

Methodological innovations are continuously advancing the understanding and application of nickel(II) acetylacetonate. In synthetic chemistry, the development of more sustainable and atom-economical synthetic routes is a key focus. This includes solvent-free or aqueous-based syntheses to reduce environmental impact. The use of microwave-assisted and sonochemical methods could also offer faster reaction times and improved yields.

In the realm of characterization, advanced spectroscopic and microscopic techniques are providing unprecedented insights. In-situ and operando characterization methods are becoming increasingly important for studying the dynamic changes of Ni(acac)₂-derived catalysts under reaction conditions. This allows for a more accurate understanding of the active species and reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), are also playing a crucial role in elucidating the electronic structure, reaction pathways, and adsorption properties of Ni(acac)₂ and its derivatives on various substrates. acs.org The combination of these advanced experimental and theoretical methodologies will undoubtedly drive future discoveries in the field.

Q & A

Q. What are the standard synthetic methods for preparing nickel(II) acetylacetonate xhydrate, and how do reaction conditions influence product purity?

this compound is typically synthesized via solvothermal or co-precipitation methods. For example, in solvothermal synthesis, nickel precursors (e.g., NiCl₂) are reacted with acetylacetone in a solvent like benzyl alcohol, with surfactants such as polyvinylpyrrolidone (PVP) to control particle size . Temperature (120–180°C) and reaction time (12–24 hours) are critical: higher temperatures accelerate crystallization but may introduce impurities if not carefully monitored. Post-synthesis washing with ethanol or acetone removes residual organic ligands, ensuring >95% purity. Hydration levels (x) depend on drying protocols; vacuum drying at 60°C minimizes unintended hydration .

Q. How should this compound be stored to prevent decomposition or hydration variability?

The compound is hygroscopic and sensitive to light. Storage under inert gas (argon/nitrogen) in airtight containers at 2–8°C is recommended . Prolonged exposure to humidity can alter the hydration state (x), affecting stoichiometry in subsequent reactions. Desiccants like silica gel should be used in storage cabinets. For lab handling, gloveboxes with <1 ppm O₂/H₂O are ideal for air-sensitive applications .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Key techniques include:

  • XRD : Confirms crystallinity and phase purity by matching peaks with reference patterns (e.g., JCPDS 00-024-0730) .
  • FTIR : Identifies acetylacetonate ligand vibrations (e.g., C=O stretch at 1575 cm⁻¹, C-H bends at 1270–1380 cm⁻¹) .
  • TGA : Determines hydration levels (x) via mass loss between 100–200°C (water loss) and 250–300°C (ligand decomposition) .
  • ESI-MS : Validates molecular ion peaks (e.g., [Ni(acac)₂(H₂O)₂]⁺ at m/z 292.94) .

Advanced Research Questions

Q. How does this compound function as a precursor in electrocatalytic HER (hydrogen evolution reaction), and what factors optimize its performance?

In HER catalysis, this compound is reduced to Ni nanoparticles or alloyed with metals like Ru. For RuNi alloys, solvothermal synthesis with formaldehyde as a reductant yields nanosheets with high surface area. Key parameters:

  • Metal ratio : A Ru:Ni molar ratio of 1:2 enhances charge transfer and active sites .
  • Surfactants : PVP stabilizes {111} crystal facets, improving durability in alkaline media .
  • Thermal treatment : Annealing at 400°C under H₂/Ar removes ligands and enhances conductivity. Performance metrics (e.g., overpotential of 29 mV at 10 mA/cm² in 1 M KOH) surpass commercial Pt/C .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound coordination geometry?

Discrepancies between XRD (octahedral geometry) and UV-Vis (tetragonal distortion) can arise due to hydration variability. Mitigation approaches:

  • Controlled dehydration : TGA-coupled XRD identifies structural transitions at specific hydration levels .
  • EPR spectroscopy : Detects paramagnetic Ni²⁺ species; low-spin configurations suggest ligand field strength adjustments .
  • DFT modeling : Computational studies correlate experimental bond lengths (Ni-O: 2.05 Å) with predicted geometries .

Q. How can the hydration state (x) be precisely controlled for reproducible synthesis of MOFs or coordination polymers?

Hydration level impacts MOF porosity and stability. Methods include:

  • Solvent selection : Anhydrous DMF yields x = 0, while aqueous-ethanol mixtures fix x = 2 .
  • Post-synthetic hydration : Exposing the anhydrous form to controlled humidity (30–60% RH) adjusts x without structural collapse .
  • In situ monitoring : Raman spectroscopy tracks H₂O incorporation during synthesis .

Q. What mechanistic insights explain this compound’s role in enhancing microwave absorption in composite materials?

In FeNiZn-MOFs, nickel acetylacetonate contributes to dielectric loss via polarization at heterogeneous interfaces. Optimization strategies:

  • Morphology : 3D hierarchical structures (e.g., flower-like nanosheets) increase multiple scattering .
  • Doping : Zn²⁺ substitution adjusts permittivity, achieving a reflection loss of −45 dB at 12 GHz .
  • Annealing : Carbonization at 600°C under N₂ creates graphitic layers, improving impedance matching .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in catalytic activity when using this compound?

  • Precursor purity : Verify ligand-to-metal ratio via ICP-OES (target Ni:acac = 1:2) .
  • Hydration calibration : Use Karl Fischer titration to standardize x before synthesis .
  • Activity benchmarking : Compare turnover frequency (TOF) across batches using standardized HER or oxidation assays .

Q. What experimental designs mitigate toxicity risks during handling?

  • PPE : Nitrile gloves, N95 masks, and fume hoods are mandatory due to carcinogenicity (GHS Category 2) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal as hazardous waste .
  • Alternatives : Explore less toxic precursors (e.g., nickel nitrate) for non-critical applications .

Q. How can in situ techniques elucidate reaction mechanisms in this compound-mediated catalysis?

  • Operando XAFS : Tracks Ni oxidation state changes during HER .
  • ATR-FTIR : Monitors ligand dissociation kinetics in real time .
  • DEMS (Differential Electrochemical Mass Spectrometry) : Correlates H₂ evolution rates with potential cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.